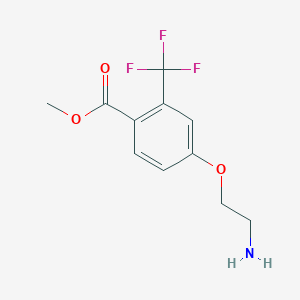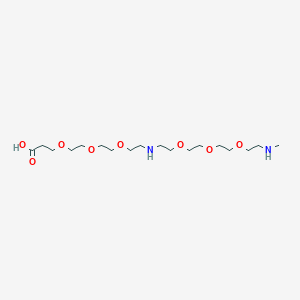
N-(Methylamino-PEG3)-NH-PEG3-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylamino-PEG3)-NH-PEG3-acid: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methylamino group and a PEG chain, which imparts hydrophilicity and flexibility to the molecule. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylamino-PEG3)-NH-PEG3-acid typically involves the reaction of a PEG derivative with a methylamine source. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an azide-functionalized PEG and an alkyne-functionalized methylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate the reaction and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methylamino-PEG3)-NH-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkyne-functionalized molecules to form stable triazole linkages
Common Reagents and Conditions:
Reagents: Azide-functionalized PEG, alkyne-functionalized methylamine, copper catalysts, solvents like DMSO and DCM
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation
Major Products: The major products formed from these reactions include PEGylated compounds with enhanced solubility and stability, which are useful in various applications such as drug delivery and bioconjugation .
Applications De Recherche Scientifique
N-(Methylamino-PEG3)-NH-PEG3-acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Methylamino-PEG3)-NH-PEG3-acid is primarily based on its ability to form stable linkages with other molecules. The PEG chain provides hydrophilicity and flexibility, allowing the compound to interact with various molecular targets. The amino and azide groups enable the formation of covalent bonds with carboxylic acids, NHS esters, and alkyne-functionalized molecules, facilitating the modification and conjugation of biomolecules .
Comparaison Avec Des Composés Similaires
N3-PEG3-NH2 (Azido-PEG3-Amine): Contains an azide group and an amino group, used in similar click chemistry reactions.
Methylamino-PEG3-azide: Similar structure but with an azide group instead of an acid group, used as a PROTAC linker
Uniqueness: N-(Methylamino-PEG3)-NH-PEG3-acid is unique due to its combination of a methylamino group and a PEG chain, which provides both hydrophilicity and reactivity. This makes it particularly useful in applications requiring the modification and conjugation of biomolecules, as well as in the development of drug delivery systems and new materials.
Propriétés
Formule moléculaire |
C18H38N2O8 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H38N2O8/c1-19-3-7-24-11-15-28-17-13-26-9-5-20-4-8-25-12-16-27-14-10-23-6-2-18(21)22/h19-20H,2-17H2,1H3,(H,21,22) |
Clé InChI |
BZUZPGSYGBVXNU-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCOCCOCCNCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


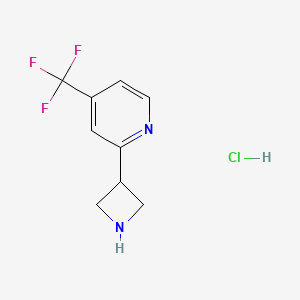
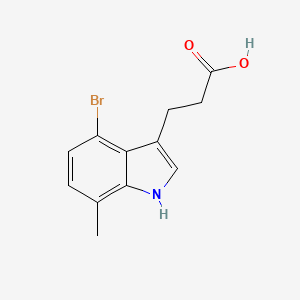
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)

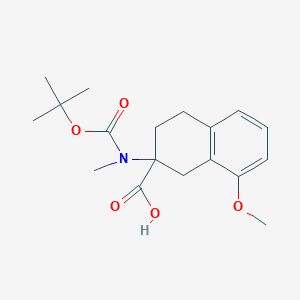
![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)

